

Elucidation of the Chemical Structure of N-Desmethyl Rilmazolam: A Technical Guide

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Compound of Interest

Compound Name: *N-Desmethyl Rilmazolam*

Cat. No.: *B1196908*

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Abstract

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the elucidation of the chemical structure of **N-Desmethyl Rilmazolam**. As a principal active metabolite of the prodrug Rilmazafone, a triazolobenzodiazepine, a thorough understanding of its structure is critical for pharmacology, toxicology, and drug development.^[1] This document details the metabolic formation, proposed analytical characterization techniques, and a strategy for the confirmatory synthesis of **N-Desmethyl Rilmazolam**. All quantitative data, based on typical values for analogous compounds, are presented in structured tables. Key experimental workflows and metabolic pathways are visualized using logical diagrams to facilitate comprehension.

Introduction

N-Desmethyl Rilmazolam is an active metabolite of Rilmazafone, a water-soluble prodrug that is converted in the body to its active benzodiazepine metabolites.^[2] Rilmazafone itself does not exhibit significant affinity for GABA-A receptors; its therapeutic effects are mediated through its metabolic conversion to Rilmazolam and subsequently to other active metabolites, including **N-Desmethyl Rilmazolam**.^[2] This biotransformation is essential for its sedative, hypnotic, and anxiolytic properties. The elucidation of the precise chemical structure of **N-Desmethyl Rilmazolam** is fundamental for understanding its pharmacological activity, for the development

of accurate analytical methods for its detection in biological matrices, and for ensuring regulatory compliance.

Chemical Identity and Physicochemical Properties

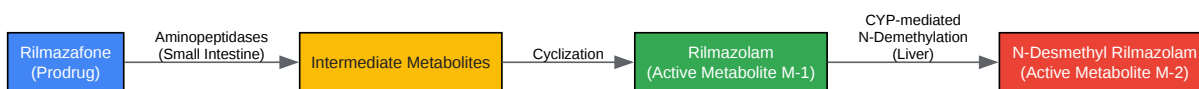
N-Desmethyl Rilmazolam is classified as a triazolobenzodiazepine. Its fundamental chemical and physical properties are summarized in Table 1.

Property	Value
IUPAC Name	8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][3][4]triazolo[1,5-a][1][4]benzodiazepine-2-carboxamide
Molecular Formula	C ₁₈ H ₁₃ Cl ₂ N ₅ O
Molecular Weight	386.23 g/mol [5]
Exact Mass	385.0497 u[6]
CAS Number	50330-93-3[7]
Appearance	Solid[7]
Solubility	Soluble in Acetonitrile, Chloroform, Methanol[8]

Table 1: Chemical Identifiers and Physicochemical Properties of **N-Desmethyl Rilmazolam**

Metabolic Pathway of Rilmazafone

N-Desmethyl Rilmazolam is not administered directly but is formed in vivo from the prodrug Rilmazafone. The metabolic cascade primarily occurs in the small intestine and liver, involving initial hydrolysis by aminopeptidases followed by enzymatic modifications by cytochrome P450 (CYP) enzymes. The key steps leading to the formation of **N-Desmethyl Rilmazolam** are depicted in the signaling pathway below.



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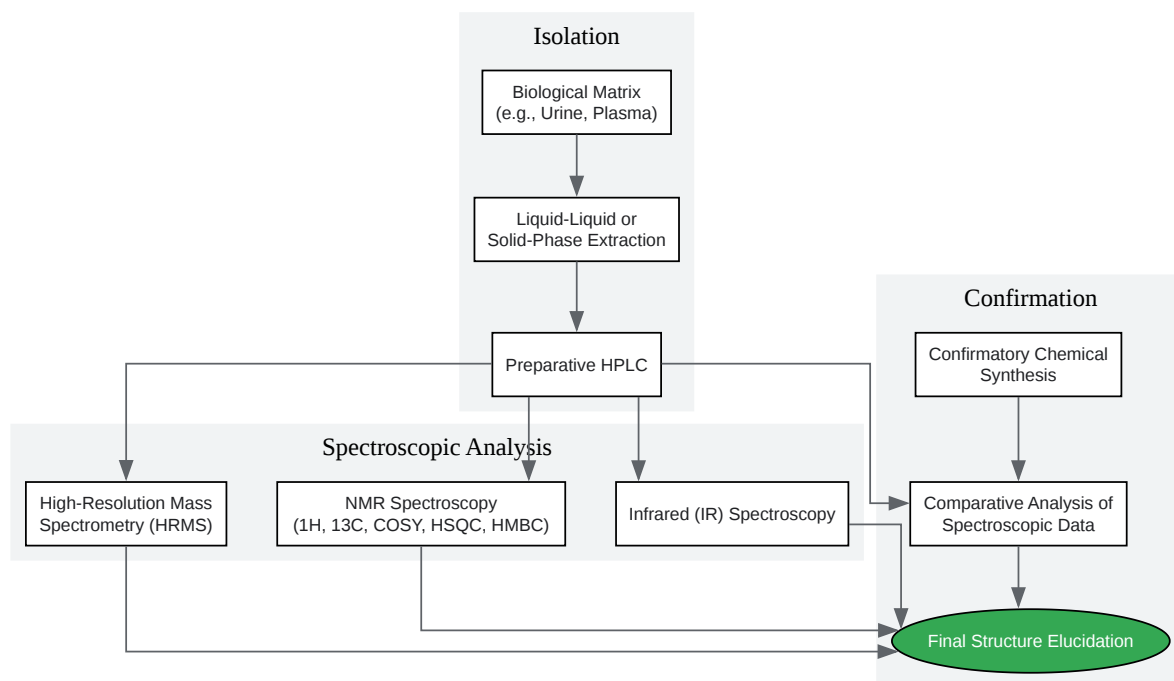
Metabolic activation of Rilmazafone to **N-Desmethyl Rilmazolam**.

Structural Elucidation

The definitive determination of the chemical structure of **N-Desmethyl Rilmazolam** requires a combination of spectroscopic techniques to piece together its molecular framework, followed by a confirmatory synthesis.

Proposed Experimental Workflow for Structure Elucidation

The logical flow for isolating and identifying **N-Desmethyl Rilmazolam** from a biological matrix is outlined below.



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